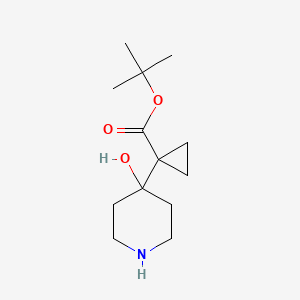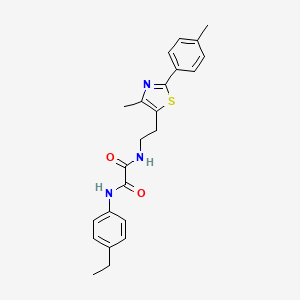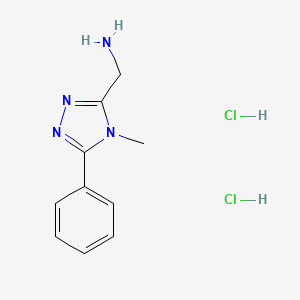
(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The compound has a molecular weight of 83.0919 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical modifications . For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of the latter to produce the 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of these compounds is established using techniques such as IR, HNMR, and UV–visible spectroscopy . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, acylation, cyclization, and alkylation . The S-alkylation was performed using cesium carbonate as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are investigated using density functional theory (DFT) . The DFT study utilized M06/6‐311G(d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
The 1,2,4-triazole scaffold is a versatile building block in organic synthesis. Researchers have explored its potential for designing bioactive compounds. In the case of our compound, it was synthesized from 4-methylaniline via several steps, including cyclization. The resulting (4-Methyl-5-phenyl-4H-1,2,4-triazol-3-thiol) serves as a precursor for various derivatives. These derivatives exhibit diverse biological activities, such as:
- Anti-Inflammatory Effects : Compounds derived from this scaffold may have anti-inflammatory properties .
Photocatalysis and Dye Adsorption
Complexes containing 1,2,4-triazole ligands have been studied for their photocatalytic properties. For instance, coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)bis(benzene-1,3-dicarboxylic acid) can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. Additionally, these complexes exhibit excellent photocatalytic capability in the degradation of dyes like Methylene Blue (MB) and Methyl Violet (MV) .
Analgesic and Antimicrobial Agents
Schiff bases derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have shown promise in various therapeutic areas:
Anticancer Potential
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer effects. Many of these compounds exhibit selectivity against cancer cell lines. Their potential as targeted therapies warrants further investigation .
Antioxidant and Anti-Inflammatory Properties
Certain 1,2,4-triazole derivatives have demonstrated antioxidant and anti-inflammatory effects. These properties make them interesting candidates for drug development and disease management .
Materials Science and Coordination Chemistry
Researchers have explored the use of 1,2,4-triazole derivatives in materials science. These compounds can serve as ligands in coordination chemistry, leading to the formation of various metal complexes. These complexes may find applications in catalysis, sensors, and other functional materials .
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, triazole derivatives are known to possess a broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Direcciones Futuras
The future directions for research on this compound could involve further investigation of its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .
Propiedades
IUPAC Name |
(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;;/h2-6H,7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYAGBAMMDSOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
CAS RN |
2174000-22-5 |
Source


|
| Record name | (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)
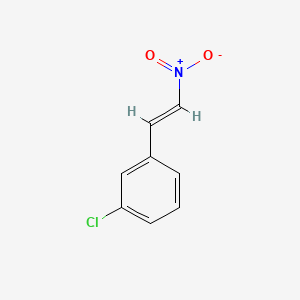
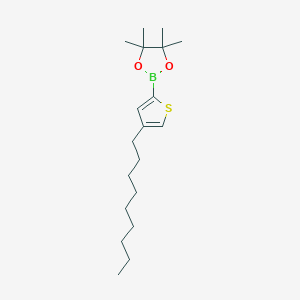
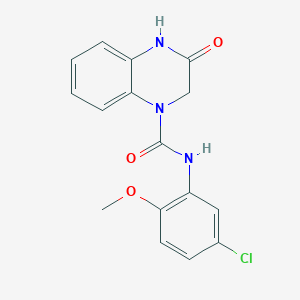
![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
